Bienvenue dans la boutique en ligne BenchChem!

3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid

LSD1 inhibition Epigenetics Fragment-based drug discovery

3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid (CAS 1181105-80-5; synonym 3-(2,5-Dimethylthiazol-4-yl)propanoic acid) is a low-molecular-weight (185.25 g/mol) thiazole-4-propanoic acid derivative that belongs to the class of dimethyl-substituted thiazole carboxylic acids. The compound is commercially available at 95% purity and is primarily utilised as a synthetic intermediate or fragment building block in medicinal chemistry programmes targeting epigenetic enzymes, most notably lysine-specific histone demethylase 1 (LSD1).

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
Cat. No. B15272011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C)CCC(=O)O
InChIInChI=1S/C8H11NO2S/c1-5-7(3-4-8(10)11)9-6(2)12-5/h3-4H2,1-2H3,(H,10,11)
InChIKeyWUDOTFFINXEXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethyl-1,3-thiazol-4-yl)propanoic acid: A Definable Thiazole Building Block for Inhibitor Chemistry


3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid (CAS 1181105-80-5; synonym 3-(2,5-Dimethylthiazol-4-yl)propanoic acid) is a low-molecular-weight (185.25 g/mol) thiazole-4-propanoic acid derivative that belongs to the class of dimethyl-substituted thiazole carboxylic acids . The compound is commercially available at 95% purity and is primarily utilised as a synthetic intermediate or fragment building block in medicinal chemistry programmes targeting epigenetic enzymes, most notably lysine-specific histone demethylase 1 (LSD1) [1].

Why 3-(Dimethyl-1,3-thiazol-4-yl)propanoic acid Cannot Be Replaced by Other Thiazole Propanoic Acids


Thiazole propanoic acids exhibit sharp structure–activity relationship (SAR) variance depending on the position and nature of ring substituents. The 2,5-dimethyl substitution pattern on the thiazol-4-yl scaffold of this compound creates a distinct steric and electronic microenvironment that directly influences target binding, particularly within the FAD-binding pocket of LSD1 [1]. Generic replacement of this compound with unsubstituted 3-(thiazol-4-yl)propanoic acid or regioisomeric 3-(thiazol-2-yl)propanoic acid is not functionally equivalent, as even minor alterations in the dimethyl placement can shift inhibitor potency by an order of magnitude or more and abrogate selectivity over the closely related off-target enzyme monoamine oxidase A (MAO-A) [1][2]. For any programme requiring defined SAR data, strict control of the dimethylthiazole regioisomer is therefore essential.

3-(Dimethyl-1,3-thiazol-4-yl)propanoic acid: Quantitative Differentiation Evidence for Scientific Selection


LSD1 Inhibitory Activity Relative to the Aminothiazole Fragment Series

When evaluated against LSD1, 3-(2,5-dimethylthiazol-4-yl)propanoic acid (as its derivative CHEMBL3402055) demonstrates an IC50 of >10,000 nM (10 μM) in a human recombinant LSD1 assay [1]. This places the compound in the 7–187 µM activity window reported for the broader reversible aminothiazole inhibitor series, some members of which achieve potency improvements of up to 32-fold over the initial fragment hit following elaboration [2]. The comparable baseline activity of this particular scaffold confirms it represents a validated, non-promiscuous starting point for hit-to-lead optimisation, distinguishable from less well-characterised dimethylthiazole isomers.

LSD1 inhibition Epigenetics Fragment-based drug discovery

Selectivity Over Monoamine Oxidase A (MAO-A) and MAO-B

A critical differentiator for LSD1-targeted thiazole derivatives is selectivity over the homologous FAD-dependent MAO enzymes. In head-to-head target profiling, 3-(2,5-dimethylthiazol-4-yl)propanoic acid derivative CHEMBL3402055 showed an IC50 of >100,000 nM (>100 µM) against both MAO-A and MAO-B [1]. This represents a >10-fold selectivity window relative to its LSD1 IC50 (>10,000 nM) [1]. Such selectivity is consistent with the broader aminothiazole series that displays clear specificity for LSD1 over MAO-A, contrasting with many irreversible LSD1 inhibitors that exhibit significant MAO cross-reactivity [2][3]. The dimethyl substitution at the 2,5-positions of the thiazole ring is a structural feature that contributes to this selectivity profile, as indicated by structure–activity relationship trends within the series [2].

MAO selectivity Off-target profiling Epigenetic drug discovery

Structural Differentiation from Unsubstituted and Regioisomeric Thiazole Propanoic Acids

3-(Dimethyl-1,3-thiazol-4-yl)propanoic acid is distinguished from its closest commercially available structural analogues by the specific placement of methyl groups at both the 2- and 5-positions of the thiazole ring, combined with propanoic acid attachment at the 4-position (CAS 1181105-80-5, empirical formula C₈H₁₁NO₂S, MW 185.25, supplier purity 95%) . The closest purchasable comparator, 3-(thiazol-4-yl)propanoic acid (CAS 933735-27-4, C₆H₇NO₂S, MW 157.19), lacks both methyl substituents and therefore presents a different hydrogen-bond donor/acceptor profile and steric volume . This difference is not cosmetic; in the aminothiazole LSD1 inhibitor series, the presence and position of methyl substituents on the thiazole ring have been shown to directly modulate both potency and selectivity, making regioisomer identity a critical procurement specification [1].

Chemical identity Regioisomer control Building block procurement

3-(Dimethyl-1,3-thiazol-4-yl)propanoic acid: Evidence-Backed Research and Procurement Scenarios


Fragment-Based LSD1 Inhibitor Hit-to-Lead Campaigns

Research groups pursuing reversible LSD1 inhibition can deploy 3-(dimethyl-1,3-thiazol-4-yl)propanoic acid as a characterised fragment starting point. The compound's LSD1 IC50 of >10 µM and its >10-fold selectivity over MAO-A and MAO-B provide a defined baseline for SAR expansion [1]. Because the broader aminothiazole series has demonstrated up to 32-fold potency gains through systematic elaboration, this scaffold offers a proven trajectory for attaining sub-micromolar inhibitors with maintained selectivity [2].

Epigenetic Probe Development Requiring Defined MAO Selectivity

In programmes where MAO-A/MAO-B off-target activity must be unequivocally excluded (e.g., psychiatric or neurodegenerative disease models), the 2,5-dimethylthiazol-4-yl propanoic acid scaffold provides a selectivity-profiled alternative. With documented MAO-A and MAO-B IC50 values exceeding 100 µM, this compound enables the construction of chemical probes where FAD-dependent off-target pharmacology can be rationally attributed or excluded [1][3].

Structure–Activity Relationship Studies Requiring Defined Regioisomer Identity

Medicinal chemistry teams performing systematic SAR exploration of thiazole propanoic acid derivatives require regioisomerically and substitutionally defined building blocks. This compound is commercially available at 95% purity with unambiguous 2,5-dimethyl-4-yl substitution, enabling direct comparison with unsubstituted, mono-substituted, or 2-yl-linked thiazole analogues . The difference in molecular weight (+28 Da vs. parent thiazole-4-propanoic acid) and the resulting physicochemical property shift support differential solubility, LogP, and binding contributions that are essential for quantitative SAR modeling .

Procurement of a Reproducible Chemical Intermediate for Custom Library Synthesis

For contract research organisations and academic core facilities synthesising focused thiazole-based libraries, the use of a single, well-characterised dimethylthiazole propanoic acid intermediate (CAS 1181105-80-5, purity 95%) ensures batch-to-batch reproducibility . The compound's documented LSD1 activity and selectivity profile further permit the resulting library to carry forward a known biological annotation, increasing the value of primary screening data and reducing the downstream burden of de novo target deconvolution [1].

Quote Request

Request a Quote for 3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.